Cas no 175166-51-5 ((3aS,3'aS,8aR,8'aR)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole)
![(3aS,3'aS,8aR,8'aR)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole structure](https://ja.kuujia.com/scimg/cas/175166-51-5x500.png)
(3aS,3'aS,8aR,8'aR)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole 化学的及び物理的性質
名前と識別子
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- (3aS,3'aS,8aR,8'aR)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole
- (3aS,3'aS,8aR,8'aR)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
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- MDL: MFCD31706437
(3aS,3'aS,8aR,8'aR)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM413352-1g |
8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aS,3'aS,8aR,8'aR)- |
175166-51-5 | 95%+ | 1g |
$289 | 2023-02-17 | |
eNovation Chemicals LLC | Y1238206-5g |
8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aS,3'aS,8aR,8'aR)- |
175166-51-5 | 97% | 5g |
$630 | 2024-06-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S854125-1g |
(3aS,3'aS,8aR,8'aR)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] |
175166-51-5 | ≥98%,99%e.e. | 1g |
¥1,337.40 | 2022-09-28 | |
ChemScence | CS-0064059-100mg |
(3aS,3a'S,8aR,8a'R)-2,2'-(Propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) |
175166-51-5 | ≥97.0% | 100mg |
$56.0 | 2022-04-27 | |
abcr | AB504398-250 mg |
(3aS,3'aS,8aR,8'aR)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee); . |
175166-51-5 | 98% | 250mg |
€192.10 | 2023-06-15 | |
ChemScence | CS-0064059-1g |
(3aS,3a'S,8aR,8a'R)-2,2'-(Propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) |
175166-51-5 | ≥97.0% | 1g |
$452.0 | 2022-04-27 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0371-100mg |
(3aS,3'aS,8aR,8'aR)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] |
175166-51-5 | 96% | 100mg |
¥219.0 | 2024-07-19 | |
Ambeed | A914148-5g |
(3aS,3'aS,8aR,8'aR)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole |
175166-51-5 | 98% 99%ee | 5g |
$734.0 | 2025-02-20 | |
Ambeed | A914148-1g |
(3aS,3'aS,8aR,8'aR)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole |
175166-51-5 | 98% 99%ee | 1g |
$147.0 | 2025-02-20 | |
Chemenu | CM413352-250mg |
8H-Indeno[1,2-d]oxazole, 2,2'-(1-methylethylidene)bis[3a,8a-dihydro-, (3aS,3'aS,8aR,8'aR)- |
175166-51-5 | 95%+ | 250mg |
$96 | 2023-02-17 |
(3aS,3'aS,8aR,8'aR)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole 関連文献
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
(3aS,3'aS,8aR,8'aR)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazoleに関する追加情報
Introduction to (3aS,3'aS,8aR,8'aR)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] and Its Significance in Modern Chemical Research
CAS No. 175166-51-5 refers to a highly specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formally known as (3aS,3'aS,8aR,8'aR)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole], is a complex heterocyclic molecule with a unique structural framework. The intricate arrangement of its atoms and functional groups makes it a promising candidate for various applications in drug discovery and material science.
The structural complexity of this compound is evident from its name, which encodes detailed information about its stereochemistry and connectivity. The presence of multiple chiral centers, as indicated by the (3aS,3'aS,8aR,8'aR) configuration, underscores the compound's potential for exhibiting enantioselective properties. Such properties are highly valued in pharmaceuticals, where the biological activity of a drug can be significantly influenced by its stereochemical orientation.
Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, making it more accessible for research purposes. The synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. These synthetic methodologies are crucial for producing enough material to conduct thorough biological evaluations.
In the realm of chemical biology, this compound has shown promise as a scaffold for developing novel therapeutic agents. Its indeno[1,2-d]oxazole core is a privileged structure that has been explored in various drug discovery programs due to its ability to interact with biological targets in multiple ways. This versatility makes it an attractive candidate for designing molecules with enhanced pharmacological properties.
One of the most intriguing aspects of this compound is its potential application in modulating biological pathways associated with inflammation and cancer. Preclinical studies have suggested that derivatives of indeno[1,2-d]oxazole can inhibit key enzymes involved in these pathways. The specific stereochemistry of (3aS,3'aS,8aR,8'aR)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] may play a critical role in determining its efficacy and selectivity in these interactions.
The compound's molecular structure also lends itself to interesting applications in materials science. For instance, its rigid framework and conjugated system make it a candidate for developing organic semiconductors or luminescent materials. These applications are particularly relevant in the context of emerging technologies such as flexible electronics and optoelectronic devices.
From an academic perspective, the study of this compound provides valuable insights into the relationship between molecular structure and biological activity. Researchers can use it as a model system to understand how subtle changes in stereochemistry can influence pharmacokinetic properties. This knowledge is essential for designing more effective drugs with improved therapeutic profiles.
The growing interest in this compound is also driven by its potential as an intermediate in the synthesis of more complex molecules. Chemists are exploring ways to functionalize its core structure to create novel scaffolds with tailored properties. Such efforts could lead to the discovery of new classes of bioactive compounds with applications across multiple therapeutic areas.
In conclusion, (3aS,3'aS,8aR,8'aR)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole] represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable tool for both academic investigation and industrial development. As research continues to uncover new applications for this compound, its importance is likely to grow even further.
175166-51-5 ((3aS,3'aS,8aR,8'aR)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole) 関連製品
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